molecular formula C24H22N2O6S B13326824 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid CAS No. 1145678-55-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid

Cat. No.: B13326824
CAS No.: 1145678-55-2
M. Wt: 466.5 g/mol
InChI Key: RKIXBCXZJONJTP-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a sulfamoylphenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The reaction conditions often involve the use of organic solvents, bases, and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for such compounds may involve automated peptide synthesizers, which can efficiently handle the repetitive steps of protection, coupling, and deprotection. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may involve the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis.

Biology

In biological research, it may serve as a probe or a ligand in studies involving enzyme interactions or receptor binding.

Medicine

Industry

In the industrial sector, it may be used in the production of specialty chemicals or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the sulfamoyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a sulfamoyl group.

Uniqueness

The presence of the sulfamoyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

CAS No.

1145678-55-2

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfamoylphenyl)propanoic acid

InChI

InChI=1S/C24H22N2O6S/c25-33(30,31)16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)(H2,25,30,31)/t22-/m0/s1

InChI Key

RKIXBCXZJONJTP-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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